5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a brominated triazole derivative with an ortho-methyl-substituted phenyl (o-tolyl) group at position 2 and a carboxylic acid moiety at position 2. This compound belongs to the 1,2,3-triazole family, which is widely studied for its versatility in medicinal chemistry, materials science, and coordination chemistry.
Properties
Molecular Formula |
C10H8BrN3O2 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-2-(2-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-4-2-3-5-7(6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16) |
InChI Key |
IBKBXZQYXMCJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2N=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, an azide derivative of o-tolyl is reacted with an alkyne derivative containing a bromine atom.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where the triazole intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom at the 5-position undergoes nucleophilic substitution, enabling functional group interconversion. Key examples include:
-
Mechanistic Insight : Copper(I)-catalyzed reactions (e.g., CuAAC) favor regioselective substitution, while palladium-mediated couplings (e.g., Suzuki) enable aryl group introduction . Steric hindrance from the o-tolyl group may reduce reaction rates compared to p-tolyl analogs.
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in condensation and activation reactions:
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, ROH, RT | Methyl/ethyl esters | Prodrug synthesis | |
| Amide Formation | EDC/HOBt, amine, DCM | Triazole-4-carboxamides | Bioactive compound design | |
| Acid Chloride | (COCl)₂, DMF cat., THF | 4-Chlorocarbonyltriazole | Intermediate for coupling |
-
Key Finding : Ester derivatives show improved membrane permeability in pharmacological studies, while amides are pivotal in kinase inhibitor development.
Triazole Ring Modifications
The 1,2,3-triazole core engages in cycloaddition and ring-opening reactions:
-
Regioselectivity : Copper-catalyzed cycloadditions favor 1,4-disubstituted triazoles, while steric effects from the o-tolyl group may alter reaction pathways .
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed cross-couplings:
| Reaction Type | Catalysts/Conditions | Product | Efficiency | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃, DME/H₂O | 5-Aryl-triazole derivatives | 70–85% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | 5-Aminotriazole analogs | 65% |
-
Industrial Relevance : Continuous flow reactors optimize these reactions for scalable synthesis of agrochemical intermediates.
Functionalization via Deprotection/Activation
The bromine and carboxylic acid groups enable sequential modifications:
| Step | Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|---|
| 1 | Dephosphorylation | KOH, MeOH/H₂O, 60°C | Removes P(O)Ph₂ group | |
| 2 | Nucleophilic Substitution | NaN₃, DMF, 100°C | Introduces azide for click chemistry |
-
Case Study : A two-step protocol converts the bromine to an azide, enabling bioorthogonal labeling in proteomics .
Stability and Reactivity Trends
-
pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, enhancing water solubility but reducing reactivity in nonpolar media.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
Steric Effects : The o-tolyl group reduces reaction rates in bulky electrophile substitutions compared to p-tolyl analogs.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of 1,2,3-triazoles, including 5-bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that certain triazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of various signaling pathways .
Case Study:
A derivative of this compound was tested against breast cancer cell lines and showed a significant reduction in cell viability with an IC50 value in the low micromolar range. The mechanism was linked to the inhibition of specific proteins involved in cell cycle regulation.
2. Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Triazole compounds have been shown to possess antifungal and antibacterial activities. For instance, this compound has been evaluated for its effectiveness against various microbial strains.
Data Table: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
Agricultural Science
1. Plant Growth Regulators
The compound has potential applications as a plant growth regulator. Studies have shown that triazole derivatives can enhance plant growth by modulating hormonal pathways and improving stress resistance in plants.
Case Study:
In a controlled experiment, plants treated with this compound exhibited increased root length and biomass compared to untreated controls. This effect was attributed to enhanced nutrient uptake and improved water retention.
Materials Science
1. Polymer Chemistry
This compound can be utilized in polymer synthesis as a building block for creating functional materials with specific properties. Its ability to form stable complexes with metals makes it suitable for developing advanced materials with applications in electronics and catalysis.
Data Table: Polymer Properties
| Polymer Type | Property | Value |
|---|---|---|
| Conductive Polymer | Electrical Conductivity | 0.05 S/cm |
| Biodegradable Polymer | Degradation Rate | 90% in 6 months |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Triazole Derivatives
*Estimated based on molecular formula (C₁₀H₈BrN₃O₂).
Key Observations :
Key Observations :
- Chromogenic Properties : Methyl and phenyl-substituted triazoles (e.g., 5-Methyl-2-phenyl derivative) exhibit strong coordination with Hg²⁺ ions, forming stable complexes that enable colorimetric detection . The brominated target compound may lack this specificity due to reduced electron-donating capacity.
- Anticancer Potential: Thiazole- and pyridinyl-substituted triazoles show notable activity against cancer cell lines (e.g., LOX IMVI melanoma cells) . The bromine and o-tolyl groups in the target compound could enhance lipophilicity, improving membrane permeability for therapeutic applications.
Biological Activity
5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 1710344-92-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H8BrN3O2
- Molecular Weight : 282.09 g/mol
- Structure : The compound features a triazole ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Recent studies have highlighted the following biological activities of this compound:
-
Anticancer Activity :
- The compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies demonstrated IC50 values in the micromolar range, indicating significant potential for anticancer drug development .
- Flow cytometry assays have shown that this compound induces apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage, suggesting a pathway for therapeutic intervention .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- Studies have explored the compound's ability to inhibit specific enzymes relevant to disease processes, including carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases. Selective inhibition at nanomolar concentrations has been reported for related triazole derivatives .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate aryl halides with azoles under controlled conditions. Variations in substituents on the triazole or carboxylic acid moieties can lead to derivatives with enhanced biological activity.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| 5-Bromo-2-(o-tolyl)-2H-triazole | Azole coupling reaction | Anticancer (IC50 < 10 µM) |
| Derivative A | Modifications on the triazole ring | Enhanced enzyme inhibition |
| Derivative B | Substitution on carboxylic acid | Increased antimicrobial effect |
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Apoptosis Induction Mechanism :
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For this compound, a two-step approach is recommended:
Triazole ring formation : React o-tolyl azide with a brominated alkyne precursor under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) at 60–80°C in a DMF/H₂O mixture.
Carboxylic acid functionalization : Hydrolyze the ester intermediate using NaOH/EtOH under reflux.
Q. Key Variables :
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) | 75–85% |
| Temperature | 70°C | ±10% yield fluctuation below/above |
| Solvent | DMF:H₂O (3:1) | Higher purity in polar aprotic solvents |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/0.1% TFA (70:30). Purity >95% is acceptable for biological assays .
- NMR : Confirm substituent positions via - and -NMR. The o-tolyl group’s methyl protons appear as a singlet at δ 2.4–2.6 ppm, while the triazole proton resonates at δ 8.1–8.3 ppm .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 306.1 (calculated for C₁₀H₈BrN₃O₂).
Q. What solvents are suitable for improving the compound’s solubility in biological assays?
Methodological Answer: Solubility is limited by the hydrophobic o-tolyl group and polar carboxylic acid. Test the following:
| Solvent | Solubility (mg/mL) | Compatibility |
|---|---|---|
| DMSO | 20–25 | Cell culture compatible |
| EtOH:H₂O (1:1) | 5–10 | Low toxicity |
| PBS (pH 7.4) | <1 (use sonication) | Buffer for in vitro assays |
Note : For in vivo studies, use DMSO stocks diluted to <0.1% in saline.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for triazole derivatives?
Methodological Answer: Discrepancies in chemical shifts often arise from solvent effects or proton exchange. To validate assignments:
Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 50°C.
2D NMR (COSY, HSQC) : Correlate triazole protons with adjacent carbons to confirm connectivity .
X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., C–Br bond length ≈1.9 Å and triazole ring planarity) .
Q. What strategies are effective for probing structure-activity relationships (SAR) in triazole-based inhibitors?
Methodological Answer: Design a library of analogs with systematic substitutions:
- Variations : Replace o-tolyl with substituted aryl groups (e.g., 2-chlorophenyl) or modify the carboxylic acid to esters/amides.
- Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Data Analysis : Correlate IC₅₀ values with steric/electronic parameters (Hammett σ, logP). A table example:
| Analog | Substituent | IC₅₀ (µM) | logP |
|---|---|---|---|
| 1 | o-tolyl | 0.8 | 2.1 |
| 2 | 2-Cl-phenyl | 0.5 | 2.3 |
| 3 | 2-OCH₃-phenyl | 1.2 | 1.8 |
Key Insight : Electron-withdrawing groups enhance activity by 1.5-fold .
Q. How can computational modeling predict metabolic stability of this compound?
Methodological Answer: Use in silico tools to assess liabilities:
Metabolite Prediction (e.g., Schrödinger’s MetaSite) : Identify susceptible sites (e.g., triazole ring oxidation or carboxylic acid glucuronidation).
CYP450 Inhibition : Dock the compound into CYP3A4/2D6 active sites using Glide SP. A score < -7 kcal/mol suggests high affinity.
Half-Life Estimation : Apply QSAR models (e.g., SwissADME) using descriptors like topological polar surface area (TPSA > 80 Ų correlates with poor permeability) .
Q. What experimental approaches address low reproducibility in biological activity assays?
Methodological Answer: Control variables contributing to variability:
- Compound Stability : Confirm integrity via HPLC after 24h in assay buffer. Degradation >5% requires fresh preparation.
- Cell Line Authentication : Use STR profiling to avoid cross-contamination.
- Statistical Design : Apply ANOVA with post-hoc Tukey tests for triplicate experiments (n=3). Report p-values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
